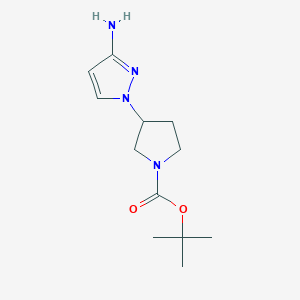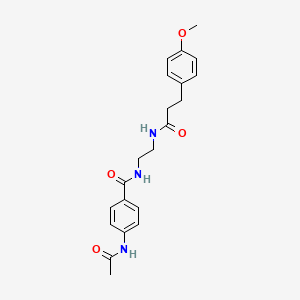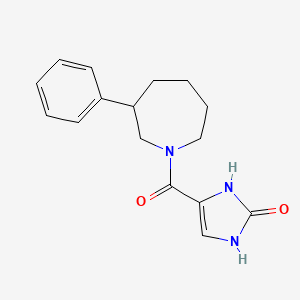![molecular formula C23H30N2O4S B2914220 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922050-73-5](/img/structure/B2914220.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including cyclization reactions, functional group transformations, and sulfonamide formation. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
Compound X’s molecular structure is crucial for understanding its properties. The benzoxazepinone ring provides rigidity, while the isobutyl and dimethyl substituents contribute to its hydrophobic character. The tolyl group enhances lipophilicity, potentially affecting its bioavailability. Researchers have employed spectroscopic techniques (such as NMR, IR, and mass spectrometry) to elucidate its structure .
Applications De Recherche Scientifique
Synthesis and Photophysical Properties
Synthesis Methods : Research into benzoxazole derivatives and related compounds often involves innovative synthesis techniques aimed at exploring their photophysical properties. For example, the synthesis of fluorescent 2,5-dibenzoxazolylphenols showcases the potential for creating compounds with excited state intramolecular proton-transfer fluorescence, which are of interest as wavelength shifters in detecting mediums for ionizing radiation (Kauffman & Bajwa, 1993). Such methodologies could be applicable in synthesizing and understanding the properties of complex molecules like N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide.
Photophysical Properties : The study on the excited state intramolecular proton-transfer fluorescence of benzoxazolylphenols indicates a route to exploring the photophysical characteristics of related compounds. With high quantum yields and specific emission peaks, these materials can serve various applications in optical materials and sensors (Kauffman & Bajwa, 1993).
Applications in Polymer and Materials Science
Polymeric Applications : The research on high molecular weight polybenzoxazoles (PBOs) in polyphosphoric acid (PPA) highlights the importance of such compounds in creating materials with significant hydrolytic stability, which is critical for applications in high-performance polymers (Kim et al., 2005). This research could inform the development of new materials using complex methanesulfonamide derivatives.
Solid Lipid Nanoparticles : In the context of agricultural applications, the design of carrier systems such as solid lipid nanoparticles for sustained release of active compounds demonstrates the potential of utilizing chemical derivatives for targeted delivery and controlled release systems. This approach could be adapted for delivering various bioactive molecules in a controlled manner, optimizing their effectiveness and reducing environmental impact (Campos et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-16(2)13-25-20-10-9-19(12-21(20)29-15-23(4,5)22(25)26)24-30(27,28)14-18-8-6-7-17(3)11-18/h6-12,16,24H,13-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKDOMZRURQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)




![rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate](/img/structure/B2914152.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2914155.png)


![1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2914160.png)